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Compound of Interest

Compound Name: 2-Acetyl-6-methylpyridine

Cat. No.: B1266835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-acetyl-6-
methylpyridine as a key intermediate in the synthesis of pharmaceutically active compounds.

Detailed protocols for the synthesis of antimicrobial agents and kinase inhibitors are provided,

along with relevant biological data and pathway diagrams to guide further research and

development.

Introduction
2-Acetyl-6-methylpyridine is a versatile pyridine derivative that serves as a crucial building

block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its unique

chemical structure allows for diverse functionalization, making it an attractive starting material

for the development of novel therapeutics. This document outlines its application in the

synthesis of antimicrobial agents and kinase inhibitors, providing detailed experimental

procedures and biological context.

Physicochemical Properties of 2-Acetyl-6-
methylpyridine
A clear understanding of the physicochemical properties of 2-acetyl-6-methylpyridine is

essential for its effective use in synthesis.
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Property Value Reference

CAS Number 6940-57-4 [3][4]

Molecular Formula C₈H₉NO [3][4]

Molecular Weight 135.16 g/mol [3][4]

Appearance Solid [3]

Purity ≥96% [5]

Storage 4°C, stored under nitrogen [5]

Application 1: Synthesis of Antimicrobial Agents
2-Acetyl-6-methylpyridine is a valuable precursor for the synthesis of various pyridine-

containing compounds with significant antimicrobial properties.[1][2][5][6][7][8][9][10][11] The

pyridine scaffold is a common feature in many antimicrobial drugs, and modifications derived

from this intermediate can lead to potent antibacterial and antifungal agents.

Experimental Protocol: Synthesis of a Pyridine-Based
Chalcone with Potential Antimicrobial Activity
This protocol describes the synthesis of a chalcone derivative from 2-acetyl-6-methylpyridine,

a class of compounds known for their antimicrobial activities.[10]

Materials:

2-Acetyl-6-methylpyridine

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

Ethanol

Potassium hydroxide (KOH)

Distilled water

Glacial acetic acid
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Standard laboratory glassware

Magnetic stirrer and hotplate

Melting point apparatus

FT-IR and ¹H NMR spectrometers for characterization

Procedure:

Dissolve 2-acetyl-6-methylpyridine (1 mmol) and the aromatic aldehyde (1 mmol) in

ethanol (20 mL) in a round-bottom flask.

Slowly add a 10% aqueous solution of potassium hydroxide dropwise to the stirred mixture

at room temperature.

Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into ice-cold water (100 mL).

Acidify the mixture with glacial acetic acid to precipitate the crude product.

Filter the precipitate, wash with cold water, and dry under vacuum.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure

chalcone derivative.

Characterize the final product using melting point, FT-IR, and ¹H NMR spectroscopy.

Quantitative Data: Antimicrobial Activity of Pyridine
Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values for

exemplary pyridine derivatives against various microbial strains. Lower MIC values indicate

higher antimicrobial potency.
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Compound
S. aureus
(MIC,
µg/mL)

B. subtilis
(MIC,
µg/mL)

E. coli (MIC,
µg/mL)

C. albicans
(MIC,
µg/mL)

Reference

Pyridine

Derivative 2c
0.039 0.039 > 1 > 1 [2]

Pyridine

Derivative 66

56%

inhibition at

100 µg/mL

-

55%

inhibition at

100 µg/mL

- [6]

Chlorinated

Pyridine

Carbonitrile

- - -
Equivalent to

miconazole
[7]

Experimental Workflow: Antimicrobial Agent Synthesis

Starting Materials

Reaction Purification & Analysis Final Product

2-Acetyl-6-methylpyridine
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Workflow for the synthesis of a pyridine-based antimicrobial chalcone.

Application 2: Synthesis of Kinase Inhibitors
2-Acetyl-6-methylpyridine serves as a key starting material for the synthesis of various kinase

inhibitors, which are a major class of targeted cancer therapeutics.[12][13][14][15][16] A crucial

transformation involves the conversion of the acetyl group to an amino group, yielding 2-amino-

6-methylpyridine, a vital intermediate for Tropomyosin receptor kinase (Trk) inhibitors.[17][18]

[19]
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Signaling Pathway: TrkA Signaling in Neuronal Function
and Cancer
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a critical role in

the development and survival of neurons. Dysregulation of TrkA signaling, often through gene

fusions, is implicated in various cancers. The diagram below illustrates the canonical TrkA

signaling pathway.
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Simplified TrkA signaling pathway.
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Experimental Protocol: Synthesis of 2-Amino-6-
methylpyridine, a Key Intermediate for TrkA Inhibitors
This protocol details the conversion of 2-acetyl-6-methylpyridine to 2-amino-6-methylpyridine

via a Hofmann rearrangement of the corresponding amide, a crucial step in synthesizing TrkA

inhibitors.[17]

Materials:

2-Acetyl-6-methylpyridine

Hydrogen peroxide (H₂O₂)

Sodium hydroxide (NaOH)

Acetone

Sodium hypobromite (prepared in situ from bromine and NaOH)

Ethyl acetate

Standard laboratory glassware

Magnetic stirrer

Ice bath

Distillation apparatus

Procedure: Step 1: Synthesis of 6-methyl-2-pyridinecarboxamide

In a flask, dissolve 2-acetyl-6-methylpyridine (0.4 mol) in a mixture of 5% aqueous sodium

hydroxide (320 mL) and acetone (320 mL).

With stirring, add 10% hydrogen peroxide (123.5 mL) dropwise over 15 minutes.

Heat the mixture to 50°C and stir for 3.5 hours.
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After the reaction is complete, evaporate the acetone under reduced pressure.

Cool the remaining aqueous solution to induce precipitation.

Filter the white solid, wash with cold water, and dry to obtain 6-methyl-2-

pyridinecarboxamide.[17]

Step 2: Hofmann Rearrangement to 2-Amino-6-methylpyridine

Prepare a fresh solution of sodium hypobromite by adding bromine to a cold aqueous

solution of sodium hydroxide.

Dissolve the 6-methyl-2-pyridinecarboxamide from Step 1 in a cold aqueous solution of

sodium hydroxide.

Add the freshly prepared sodium hypobromite solution dropwise to the amide solution at 0°C.

Allow the reaction mixture to warm to 60°C and stir for 30 minutes.

Cool the reaction mixture and extract the product with ethyl acetate.

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by distillation under reduced pressure to yield 2-amino-6-

methylpyridine as a white solid.[17]

Quantitative Data: Kinase Inhibitory Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for

representative kinase inhibitors derived from pyridine-based scaffolds.
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Compound Target Kinase IC₅₀ (nM) Reference

TrkA Inhibitor 32h TrkA 72 [19]

TrkB > 1000 [19]

TrkC > 1000 [19]

Lead Compound 13 Aurora A < 200 [14]

Pyrazine Derivative

12b
CK2 Cellular IC₅₀ < 1 µM [12]

Pyrazine Derivative

14f
PIM-1

Enzymatic IC₅₀ < 100

nM
[12]

Logical Relationship: From Intermediate to Kinase
Inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b1266835#using-2-acetyl-6-
methylpyridine-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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